2-benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
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Overview
Description
2-Benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a benzyl group, a diphenylamino group, and a hexahydroisoindolone core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of 2-benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can be achieved through multicomponent reactions. One common method involves a one-pot process that includes an Ugi-Zhu three-component reaction followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .
Chemical Reactions Analysis
2-Benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Alkylation: Alkylation reactions can introduce alkyl groups onto the compound, modifying its properties and reactivity.
Scientific Research Applications
2-Benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound may act on enzymes, receptors, or other proteins, altering their activity and resulting in biological responses .
Comparison with Similar Compounds
2-Benzyl-3-(diphenylamino)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can be compared with other similar compounds, such as:
2-Benzyl-3-iodopropanoic acid: This compound has a similar benzyl group but differs in its functional groups and overall structure.
2-Benzyl-3-nitropropanoic acid: Another related compound with a benzyl group and a nitro group, differing in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C27H26N2O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-benzyl-3-(N-phenylanilino)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C27H26N2O/c30-27-25-19-11-10-18-24(25)26(28(27)20-21-12-4-1-5-13-21)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,26H,10-11,18-20H2 |
InChI Key |
ZNSSIPPPTAFSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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